molecular formula C13H17NO3 B8273203 2-Nicotinoylisovaleric acid ethyl ester

2-Nicotinoylisovaleric acid ethyl ester

Cat. No.: B8273203
M. Wt: 235.28 g/mol
InChI Key: AFPHYHSGIHWVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nicotinoylisovaleric acid ethyl ester is an ester derivative combining nicotinic acid (a pyridine derivative) with isovaleric acid (a branched-chain fatty acid) via an ethyl ester linkage. Esters of this type often serve as intermediates in drug development due to their bioavailability-enhancing properties or as stabilizing agents in formulations .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-methyl-2-(pyridine-3-carbonyl)butanoate

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)11(9(2)3)12(15)10-6-5-7-14-8-10/h5-9,11H,4H2,1-3H3

InChI Key

AFPHYHSGIHWVQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Ethyl Esters

The following analysis compares ethyl esters with analogous functional groups or applications, as detailed in the evidence:

2.1. Myristic Acid Ethyl Ester
  • Structure: A saturated fatty acid ethyl ester (CAS 124-06-1) derived from myristic acid and ethanol.
  • Properties: Hydrophobic, medium-chain ester with a melting point of ~12°C and boiling point of ~295°C. Used as a non-polar solvent and in biodegradable plastics .
  • Applications :
    • Model compound for lipid membrane dynamics .
    • Sustainable material development (e.g., lubricants, plastics) .
  • Contrast with 2-Nicotinoylisovaleric Acid Ethyl Ester: Unlike the branched isovaleric acid backbone in the target compound, myristic acid ethyl ester has a linear structure, resulting in distinct solubility and reactivity profiles.
2.2. 2-Nonenoic Acid Ethyl Ester
  • Structure : Unsaturated ethyl ester (C₁₁H₂₀O₂; CAS 17463-01-3) with a double bond at the second carbon .
  • Properties : Molecular weight 184.28 g/mol; used in flavor/fragrance industries due to its fruity odor.
  • Applications :
    • Intermediate in organic synthesis .
  • Contrast: The unsaturated nature of 2-nonenoic acid ethyl ester confers higher reactivity in hydrogenation or oxidation reactions compared to the saturated nicotinoyl derivative.
2.3. Amino Acid Ethyl Esters
  • Examples : Phenylalanine ethyl ester, leucine ethyl ester, and proline derivatives .
  • Properties: Enhanced water solubility due to amino groups; used in peptide synthesis and drug delivery .
  • Applications :
    • Prodrug formulations (e.g., improving drug permeability) .

Data Table: Comparative Analysis of Ethyl Esters

Property Myristic Acid Ethyl Ester 2-Nonenoic Acid Ethyl Ester Amino Acid Ethyl Esters This compound (Inferred)
Molecular Formula C₁₆H₃₂O₂ C₁₁H₂₀O₂ Varies (e.g., C₁₁H₁₅NO₂) Likely C₁₃H₁₇NO₃ (estimated)
Polarity Non-polar Low polarity Polar (due to amino groups) Moderate (pyridine ring)
Applications Bioplastics, solvents Flavors, fragrances Drug delivery, peptides Pharmaceutical intermediates, stabilizers
Reactivity Stable Oxidizable (unsaturated bond) Hydrolyzable (ester/amino) Hydrolyzable ester; pyridine-mediated catalysis

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